molecular formula C21H28N4O B6535640 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 1021256-71-2

2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B6535640
CAS No.: 1021256-71-2
M. Wt: 352.5 g/mol
InChI Key: IIOUXIOMMWFPNR-UHFFFAOYSA-N
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Description

2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a complex organic compound featuring a pyridazine ring, a piperazine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyridazine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents include various alkylating agents, catalysts, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone, exhibit diverse biological activities.

    Piperazine Derivatives: Compounds with similar piperazine rings, such as piperazine itself, are known for their pharmacological properties.

Uniqueness

2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-4-17(5-2)21(26)25-14-12-24(13-15-25)20-11-10-19(22-23-20)18-9-7-6-8-16(18)3/h6-11,17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOUXIOMMWFPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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